molecular formula C25H28ClN5O5 B7948771 N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

Cat. No.: B7948771
M. Wt: 514.0 g/mol
InChI Key: JIAIBEQMGMAUDU-UHFFFAOYSA-N
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Description

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate is a complex organic compound that combines two distinct chemical moieties The first part, 2-benzhydryloxyethyl(dimethyl)azanium, is a quaternary ammonium compound, while the second part, 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate, is a derivative of purine, specifically a chlorinated and methylated xanthine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate involves multiple steps:

  • Synthesis of 2-benzhydryloxyethyl(dimethyl)azanium

      Starting Materials: Benzhydrol, dimethylamine, and ethylene oxide.

      Reaction Conditions: Benzhydrol is reacted with ethylene oxide in the presence of a base to form 2-benzhydryloxyethanol. This intermediate is then quaternized with dimethylamine to form 2-benzhydryloxyethyl(dimethyl)azanium.

  • Synthesis of 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate

      Starting Materials: 8-chloro-3-methylxanthine and chloroacetic acid.

      Reaction Conditions: 8-chloro-3-methylxanthine is reacted with chloroacetic acid in the presence of a base to form 2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate.

  • Coupling Reaction

    • The final step involves coupling the two synthesized parts under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.

    Reduction: Reduction reactions can occur at the quaternary ammonium group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives of the purine moiety.

    Reduction: Formation of reduced derivatives of the quaternary ammonium group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-3-methylxanthine: A simpler derivative of the purine moiety.

    Benzhydryloxyethyl(dimethyl)azanium: The quaternary ammonium part of the compound.

Uniqueness

The uniqueness of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate lies in its combination of two distinct chemical moieties, which may confer unique biological activities and chemical properties not found in the individual components.

Properties

IUPAC Name

2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAIBEQMGMAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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